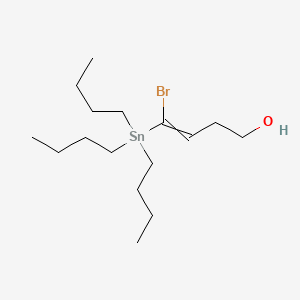![molecular formula C17H23NO3 B12592192 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate CAS No. 583873-03-4](/img/structure/B12592192.png)
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is an organic compound with a complex structure that includes an ethyl group, a formylphenyl group, and a pentyl prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate typically involves multiple steps. One common method is the reaction of 4-formylphenylamine with ethyl bromide to form ethyl(4-formylphenyl)amine. This intermediate is then reacted with 5-bromopentyl prop-2-enoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of potassium carbonate.
Major Products
Oxidation: 5-[Ethyl(4-carboxyphenyl)amino]pentyl prop-2-enoate.
Reduction: 5-[Ethyl(4-hydroxyphenyl)amino]pentyl prop-2-enoate.
Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The prop-2-enoate moiety can participate in Michael addition reactions, further modifying biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl group but differs in the boronic acid moiety.
Ethyl acrylate: Contains the prop-2-enoate group but lacks the formylphenyl and ethylamino groups.
Uniqueness
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
583873-03-4 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-(N-ethyl-4-formylanilino)pentyl prop-2-enoate |
InChI |
InChI=1S/C17H23NO3/c1-3-17(20)21-13-7-5-6-12-18(4-2)16-10-8-15(14-19)9-11-16/h3,8-11,14H,1,4-7,12-13H2,2H3 |
InChI Key |
YBZSUBHFUJMOTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCOC(=O)C=C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


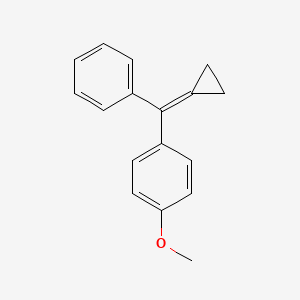
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
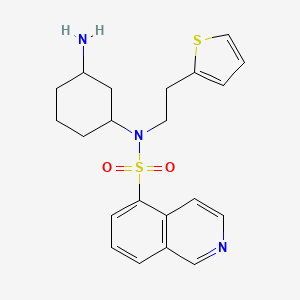
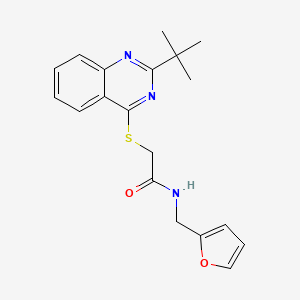

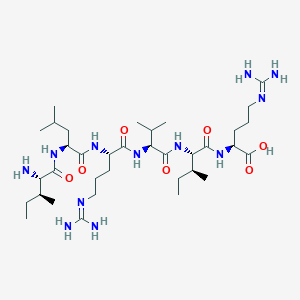

propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)
